N-(2-Methylquinolin-3-yl)acetamide
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Overview
Description
N-(2-Methylquinolin-3-yl)acetamide is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in various fields. Quinoline derivatives are widely utilized in medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, making it a significant structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylquinolin-3-yl)acetamide typically involves the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: Substitution reactions can introduce various substituents onto the quinoline ring, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
N-(2-Methylquinolin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s biological activity is attributed to its ability to interfere with essential cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Methylquinolin-3-yl)acetamide include other quinoline derivatives such as:
2-Methylquinoline: A precursor in the synthesis of this compound.
Quinoline N-oxide: An oxidized derivative of quinoline.
Substituted Quinoline Compounds: Various quinoline derivatives with different substituents on the quinoline ring.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
21352-23-8 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(2-methylquinolin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8-12(14-9(2)15)7-10-5-3-4-6-11(10)13-8/h3-7H,1-2H3,(H,14,15) |
InChI Key |
YVRNMYJUJHJDON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1NC(=O)C |
Origin of Product |
United States |
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